2-(2,6-Difluorophenyl)imidazole-5-methanol is a chemical compound classified as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at non-adjacent positions. This particular compound features a difluorophenyl group and a hydroxymethyl group, which contribute to its unique properties and potential applications in various scientific fields, including medicinal chemistry and catalysis .
The synthesis of 2-(2,6-difluorophenyl)imidazole-5-methanol typically involves several key steps:
The molecular formula for 2-(2,6-difluorophenyl)imidazole-5-methanol is , with a molecular weight of approximately 210.18 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C10H8F2N2O |
Molecular Weight | 210.18 g/mol |
IUPAC Name | [2-(2,6-difluorophenyl)-1H-imidazol-5-yl]methanol |
InChI | InChI=1S/C10H8F2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key | LUWFGPVLTYIYPW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)F)C2=NC=C(N2)CO)F |
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applicability in various fields.
The mechanism of action for 2-(2,6-difluorophenyl)imidazole-5-methanol involves its interaction with specific biological targets:
The compound is typically characterized by:
Key chemical properties include:
The scientific uses of 2-(2,6-difluorophenyl)imidazole-5-methanol are diverse:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: